REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1.C1C(=O)N([I:17])C(=O)C1>C(O)(=O)C>[CH2:8]([C:6]1[N:5]=[CH:4][NH:3][C:2](=[O:1])[C:7]=1[I:17])[CH3:9]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1)CC
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 30 h at RT until all starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with water
|
Type
|
FILTRATION
|
Details
|
the solid product is filtered off
|
Type
|
WASH
|
Details
|
washed with sodium thiosulfate solution
|
Type
|
CUSTOM
|
Details
|
to remove excess iodine
|
Type
|
CUSTOM
|
Details
|
After drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |